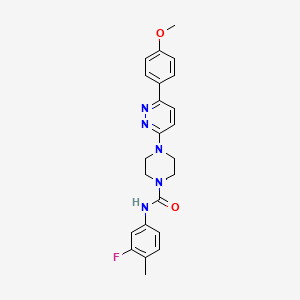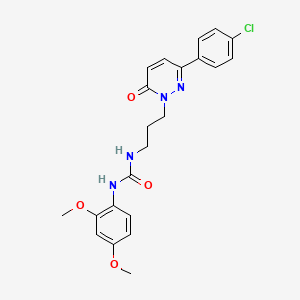
1-(2,5-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
Overview
Description
1-(2,5-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea, also known as DPPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPPU is a urea derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea involves the inhibition of a specific protein, which is involved in the regulation of blood pressure. This compound binds to the protein and prevents its activity, resulting in a decrease in blood pressure. Additionally, this compound has been found to exhibit antioxidant properties, which may be due to its ability to scavenge reactive oxygen species.
Biochemical and Physiological Effects
This compound has been found to exhibit unique biochemical and physiological effects. It has been shown to decrease blood pressure in animal models, indicating its potential use in the treatment of hypertension. Additionally, this compound has been found to exhibit antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
1-(2,5-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. Additionally, this compound has been found to exhibit unique biochemical and physiological effects, which make it a valuable tool for scientific research. However, this compound also has limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Future Directions
There are several future directions for research on 1-(2,5-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea. One potential area of research is the development of this compound derivatives with improved efficacy and specificity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of hypertension and cancer. Finally, this compound's antioxidant properties make it a potential candidate for the prevention of oxidative stress-related diseases, and further research is needed to fully explore this potential application.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its synthesis method has been optimized to yield high purity and yield of the compound. This compound has been found to exhibit unique biochemical and physiological effects, including the ability to decrease blood pressure and exhibit antioxidant properties. While this compound has several advantages for lab experiments, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. There are several future directions for research on this compound, including the development of this compound derivatives with improved efficacy and specificity, further research on its mechanism of action, and exploration of its potential use in the prevention of oxidative stress-related diseases.
Scientific Research Applications
1-(2,5-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea has been found to exhibit potential applications in scientific research. It has been studied for its ability to inhibit the activity of a specific protein, which is involved in the regulation of blood pressure. This compound has also been studied for its potential use in the treatment of certain types of cancer. Additionally, this compound has been found to have antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases.
properties
IUPAC Name |
1-(2,5-difluorophenyl)-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2/c1-14-3-5-15(6-4-14)18-9-10-20(28)27(26-18)12-2-11-24-21(29)25-19-13-16(22)7-8-17(19)23/h3-10,13H,2,11-12H2,1H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQZDEWDGBCKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide](/img/structure/B3402224.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(2,4-dimethylphenyl)pyridazine](/img/structure/B3402233.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B3402236.png)

![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine](/img/structure/B3402256.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B3402271.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B3402273.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3402300.png)
![(E)-1-allyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B3402301.png)
![2-benzyl-5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3402302.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B3402313.png)